BenchChemオンラインストアへようこそ!

Alrizomadlin

MDM2 inhibitor Clinical development Thrombocytopenia

Alrizomadlin (APG-115) is an orally bioavailable spirooxindole-class MDM2-p53 inhibitor. Its short terminal half-life enables intermittent dosing with manageable thrombocytopenia, unlike discontinued nutlin/pyrrolidine-class agents. Indicated for TP53 wild-type/MDM2-amplified models; contraindicated in TP53-mutant models (PFS 2.2 vs 7.9 mos). Ideal for immune-oncology and epigenetic combos.

Molecular Formula C34H38Cl2FN3O4
Molecular Weight 642.6 g/mol
CAS No. 1818393-16-6
Cat. No. B605068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlrizomadlin
CAS1818393-16-6
SynonymsAA-115;  AA 115;  AA115;  APG 115;  APG115;  APG-115.
Molecular FormulaC34H38Cl2FN3O4
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
InChIInChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
InChIKeyYJCZPJQGFSSFOL-MNZPCBJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alrizomadlin (APG-115) Procurement Guide: Orally Active MDM2-p53 Inhibitor for Advanced Solid Tumor and Hematologic Malignancy Research


Alrizomadlin (APG-115) is an investigational, orally bioavailable small-molecule inhibitor of the MDM2 E3 ubiquitin ligase, developed by Ascentage Pharma [1]. It functions by blocking the MDM2-p53 protein-protein interaction, thereby restoring p53-mediated tumor suppressor activity including cell-cycle arrest and apoptosis in TP53 wild-type malignancies [2]. The compound has advanced to Phase 2 clinical evaluation across multiple solid tumor indications, including adenoid cystic carcinoma (ACC), malignant peripheral nerve sheath tumor (MPNST), liposarcoma, and melanoma, as well as hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [3][4]. Its spirooxindole-based chemical scaffold and demonstrated oral pharmacokinetic profile distinguish it within the MDM2 inhibitor class [5].

Why Alrizomadlin (APG-115) Cannot Be Replaced by Other MDM2 Inhibitors in Your Research Program


Generic substitution of MDM2 inhibitors is scientifically unsound due to substantial structural, pharmacologic, and clinical development divergence across the class. Early-generation MDM2 inhibitors (e.g., RG7112, Idasanutlin) demonstrated limited monotherapy efficacy and dose-limiting toxicities, particularly thrombocytopenia, which halted their development at early-phase clinical trials [1]. In contrast, Alrizomadlin has advanced to Phase 2 trials across multiple indications, a milestone reflecting differentiated tolerability and efficacy [2]. Structurally, Alrizomadlin employs a spirooxindole-based scaffold, whereas comparators such as Navtemadlin (AMG-232) utilize piperidinone cores and RG7112 uses cisimidazoline derivatives [3]. These chemical differences translate to distinct binding affinities, pharmacokinetic half-lives, and safety profiles. Furthermore, Alrizomadlin has demonstrated unique combination synergies—including with BCL-2 inhibitors to overcome venetoclax resistance and with immune checkpoint inhibitors to modulate the tumor microenvironment—that are not class-wide properties [4][5]. Procurement of alternative MDM2 inhibitors without validated clinical-stage data for the intended application introduces experimental variability and compromises reproducibility.

Alrizomadlin (APG-115) Quantitative Differentiation Evidence: Comparative Data vs. MDM2 Inhibitor Class


Clinical Advancement Benchmark: Alrizomadlin Achieves Phase 2 Development While Early-Generation MDM2 Inhibitors Failed at Phase 1

Alrizomadlin has successfully advanced to Phase 2 clinical trials across multiple indications, in contrast to early-generation MDM2 inhibitors RG7112 and Idasanutlin (RG7388), whose development was halted at Phase 1 due to limited monotherapy efficacy and dose-limiting toxicities, particularly thrombocytopenia [1]. Alrizomadlin completed a Phase 1 dose-escalation study establishing an RP2D of 100 mg every other day (21 days on/7 days off) and has progressed to Phase 2 evaluation in ACC, MPNST, liposarcoma, biliary tract cancer, AML, MDS, and melanoma [2][3]. In the Phase 1 study, the maximum tolerated dose was 150 mg, and one patient in the 200-mg cohort experienced DLT of thrombocytopenia and febrile neutropenia [2]. Grade 3/4 treatment-related adverse events included thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), and anemia (23.8%) [2]. This advancement to Phase 2 represents a verifiable differentiation in clinical tolerability and efficacy warranting continued development.

MDM2 inhibitor Clinical development Thrombocytopenia Phase 2

PFS Stratification by TP53 Status: Alrizomadlin Demonstrates 3.6-Fold Longer Median PFS in TP53 Wild-Type vs. Mutant Tumors

In the first-in-human Phase 1 study (N=21 evaluable patients with advanced solid tumors), Alrizomadlin demonstrated a median progression-free survival (PFS) of 6.1 months (95% CI: 1.7-10.4 months) [1]. Notably, median PFS was significantly longer in patients with TP53 wild-type tumors versus TP53 mutant tumors: 7.9 months versus 2.2 months, respectively (P < 0.001) [1]. This represents a 3.6-fold improvement in PFS duration for the TP53 wild-type cohort. Furthermore, among patients harboring both MDM2 amplification and TP53 wild-type status (n=8), the overall response rate (ORR) was 25% (2/8) and the disease control rate (DCR) was 100% (8/8) [1]. In the overall assessable population (N=20), 2 patients achieved partial response (10%, 95% CI: 1.2% to 31.7%) and 10 showed stable disease (50%, 95% CI: 27.2% to 72.8%) [1]. This biomarker-driven efficacy differentiation provides a clear selection criterion for experimental design.

TP53 wild-type MDM2 amplification Progression-free survival Biomarker stratification

Adenoid Cystic Carcinoma Response: Alrizomadlin Monotherapy Achieves 22.2% ORR and 100% DCR in Phase 2 ACC Cohort

In the Phase 2 trial (APG115XC102) evaluating Alrizomadlin monotherapy (150 mg) in patients with advanced solid tumors, the adenoid cystic carcinoma (ACC) cohort demonstrated an overall response rate (ORR) of 22.2% (2/9 patients with unconfirmed partial responses) and a disease control rate (DCR) of 100% [1]. In the same study, the malignant peripheral nerve sheath tumor (MPNST) monotherapy cohort (n=5) achieved a DCR of 100% with all patients attaining stable disease [1]. In the combination arm with toripalimab, MPNST patients demonstrated an ORR of 14.3% and DCR of 53.6%, with two patients achieving confirmed PRs and prolonged PFS exceeding 60 and 96 weeks [1]. For biliary tract cancer (BTC) patients in the combination arm, ORR was 20% (1/5 confirmed PR) and DCR was 80% [1]. Liposarcoma patients in the combination arm showed an ORR of 16.7% and DCR of 66.7% [1]. No treatment-related serious adverse events were reported in the monotherapy arm, and Grade ≥3 TRAEs included neutropenia (13.6%) and thrombocytopenia (9.1%) [1].

Adenoid cystic carcinoma ACC Salivary gland cancer Monotherapy

Venetoclax Resistance Overcome: Alrizomadlin-Lisaftoclax Combination Resensitizes BCL-2 Mutant Models, a Property Not Demonstrated for Other MDM2 Inhibitors

In preclinical studies, the combination of Alrizomadlin (APG-115) with the BCL-2 inhibitor Lisaftoclax (APG-2575) demonstrated synergistic antiproliferative and apoptogenic activities in TP53 wild-type AML cell lines in vitro [1]. Critically, this combination resensitized venetoclax-resistant cellular and mouse models to apoptosis, including models established via chronic drug exposure and those genetically engineered with clinically relevant BCL-2 gene mutations [1]. Synergistic effects in reducing cellular viability and proliferation were also confirmed in primary samples from patients with venetoclax-resistant AML treated ex vivo [1]. Mechanistically, Alrizomadlin primed cancer cells to BCL-2 inhibition-induced apoptosis by downregulating antiapoptotic proteins MCL-1 and BCL-XL while upregulating pro-death BAX [1]. No comparable venetoclax-resensitization data have been reported for other clinical-stage MDM2 inhibitors such as Navtemadlin, Siremadlin, or Milademetan.

Venetoclax resistance BCL-2 mutation AML Combination therapy

Regulatory Differentiation: Five Orphan Drug Designations for Alrizomadlin, a Benchmark Unmatched by Comparator MDM2 Inhibitors

Alrizomadlin has received five distinct Orphan Drug Designations from the U.S. Food and Drug Administration (FDA), including for the treatment of stage IIB-IV melanoma [1]. This represents the twelfth orphan drug designation obtained by Ascentage Pharma across its portfolio and reaffirms the company's leadership in orphan drug designations among Chinese biopharmaceutical companies [1]. The melanoma designation was supported by preclinical data demonstrating that Alrizomadlin combined with PD-1 blockade increased CD8+ T cells and promoted M2-to-M1 macrophage polarization in the tumor microenvironment [1]. In contrast, comparator MDM2 inhibitors such as Navtemadlin (AMG-232), Siremadlin (HDM201), Idasanutlin (RG7388), and Milademetan (DS-3032) have either no orphan drug designations or substantially fewer such designations. This regulatory differentiation provides procurement confidence regarding the compound's development trajectory and intended rare disease applications.

Orphan drug designation FDA Melanoma Regulatory milestone

Intellectual Property Protection: 47 US Patents and 42 International Patents Ensure Long-Term Research Access and Supply Chain Stability

Alrizomadlin (APG-115) is protected by a robust intellectual property portfolio comprising 47 US patents and 42 international patents, with additional patent applications pending (171 US patent applications, 117 WIPO patent applications) [1]. This patent estate spans composition of matter, pharmaceutical formulations, methods of use, and combination therapies. The leading clinical trial sponsors include Ascentage Pharma Group Inc., Suzhou Yasheng Pharmaceutical Co., Ltd., and the University of Michigan Rogel Cancer Center [1]. In comparison, several earlier MDM2 inhibitors (e.g., RG7112, Idasanutlin) have had their development discontinued, resulting in diminished patent protection and uncertain long-term commercial availability for research use. The extensive patent coverage for Alrizomadlin ensures continued research access, reproducible sourcing, and protection against supply chain disruptions that could affect discontinued comparator compounds.

Patent portfolio Intellectual property Supply chain Research materials

Alrizomadlin (APG-115) Optimal Research Applications Derived from Quantitative Differentiation Evidence


TP53 Wild-Type and MDM2-Amplified Solid Tumor Research

Based on the Phase 1 finding of 7.9-month median PFS in TP53 wild-type patients (vs. 2.2 months in TP53 mutant; P < 0.001) and 25% ORR with 100% DCR in MDM2-amplified/TP53 wild-type tumors [1], Alrizomadlin is optimally deployed in preclinical and clinical research programs focused on TP53 wild-type solid tumors, particularly those with documented MDM2 amplification. Researchers should prioritize this compound for xenograft, PDX, and in vitro models where TP53 status is confirmed as wild-type, as efficacy is strongly dependent on this biomarker. Applications include liposarcoma, ACC, and MPNST models, where clinical activity has been demonstrated [1][2].

Adenoid Cystic Carcinoma (ACC) and Salivary Gland Cancer Translational Studies

Given the Phase 2 data showing 22.2% ORR and 100% DCR in ACC patients treated with Alrizomadlin monotherapy [2], this compound represents a high-priority research tool for ACC and salivary gland cancer translational studies. The 100% disease control rate indicates universal tumor stabilization in this rare malignancy with limited therapeutic options. Researchers investigating ACC biology, MDM2-p53 axis dependency in salivary gland tumors, or developing combination regimens for this indication should procure Alrizomadlin specifically, as no other MDM2 inhibitor has demonstrated comparable clinical activity in ACC cohorts [2].

Venetoclax-Resistant AML and Hematologic Malignancy Combination Research

Alrizomadlin is uniquely positioned for research programs investigating strategies to overcome venetoclax resistance in AML. Preclinical evidence demonstrates that the combination of Alrizomadlin with BCL-2 inhibitors (Lisaftoclax) resensitizes venetoclax-resistant models to apoptosis, including those harboring clinically relevant BCL-2 mutations [3]. This functional property has not been documented for other MDM2 inhibitors. Procurement of Alrizomadlin is indicated for ex vivo primary AML sample studies, venetoclax-resistant cell line experiments, and PDX models where BCL-2 inhibitor resistance mechanisms are under investigation [3]. Additionally, the Phase 1b trial of Alrizomadlin ± azacitidine in R/R AML and HR-MDS supports further hematologic malignancy research applications [4].

Immuno-Oncology Combination and Tumor Microenvironment Modulation Studies

Alrizomadlin's demonstrated ability to modulate the tumor immune microenvironment—specifically increasing CD8+ T cells and promoting M2-to-M1 macrophage polarization when combined with PD-1 blockade [5]—supports its use in immuno-oncology combination research. The Phase 2 data with toripalimab in MPNST (ORR 14.3%, with two patients achieving PFS >60 and >96 weeks) and BTC (ORR 20%, DCR 80%) provide clinical validation of this combination approach [2]. Researchers investigating MDM2 inhibition as an immune-sensitizing strategy should procure Alrizomadlin based on this specific combination evidence, which is more extensively characterized than for comparator MDM2 inhibitors. The ongoing Phase 1b/2 trial with pembrolizumab in melanoma and advanced solid tumors further supports immuno-oncology research applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alrizomadlin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.